2-(2,2-Difluorocyclopropoxy)ethan-1-amine
CAS No.: 1955540-99-4
Cat. No.: VC2893518
Molecular Formula: C5H9F2NO
Molecular Weight: 137.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955540-99-4 |
|---|---|
| Molecular Formula | C5H9F2NO |
| Molecular Weight | 137.13 g/mol |
| IUPAC Name | 2-(2,2-difluorocyclopropyl)oxyethanamine |
| Standard InChI | InChI=1S/C5H9F2NO/c6-5(7)3-4(5)9-2-1-8/h4H,1-3,8H2 |
| Standard InChI Key | UIAZDWHRUVNAAL-UHFFFAOYSA-N |
| SMILES | C1C(C1(F)F)OCCN |
| Canonical SMILES | C1C(C1(F)F)OCCN |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2-(2,2-Difluorocyclopropoxy)ethan-1-amine is characterized by the following fundamental chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1955540-99-4 |
| Molecular Formula | C₅H₉F₂NO |
| Molecular Weight | 137.13 g/mol |
| Structural Classification | Fluorinated amine, cyclopropyl ether |
The compound consists of three primary structural components: a 2,2-difluorocyclopropyl group, an oxygen linkage (ether), and an ethanamine chain. This arrangement creates a molecule with unique spatial and electronic properties that differentiate it from similar compounds.
Structural Features
The molecular structure of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine contains several distinctive features that contribute to its chemical behavior:
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A cyclopropyl ring system creates ring strain and unique geometry
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Two fluorine atoms at the 2-position of the cyclopropyl ring provide electronic effects
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An ether oxygen connecting the cyclopropyl group to the ethyl chain
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A primary amine terminal group with nucleophilic properties
The presence of the difluoro substituents on the cyclopropyl ring significantly influences the compound's electronic distribution, creating a unique reactivity profile compared to non-fluorinated analogs.
| Property | Characteristic |
|---|---|
| Physical State | Likely a colorless to pale yellow liquid or oil at room temperature |
| Solubility | Soluble in common organic solvents (ethers, alcohols, chlorinated solvents) |
| Polarity | Moderate polarity due to amine and ether functionalities |
| Boiling Point | Expected to be higher than non-fluorinated analogs due to F-containing groups |
The compound's amphiphilic nature (containing both polar amine/ether groups and nonpolar fluorinated regions) likely influences its solubility behavior in various solvents.
Synthesis and Preparation
Purification Methods
Purification of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine typically employs standard techniques used for similar organic compounds:
| Purification Technique | Application |
|---|---|
| Column Chromatography | Primary method for separating the compound from reaction byproducts |
| Distillation | May be applicable if thermal stability is sufficient |
| Recrystallization | Possible for salt forms of the compound |
| Extraction | Useful for initial purification steps |
The selection of appropriate purification methods depends on the specific synthesis route and potential impurities.
Chemical Properties and Reactivity
Functional Group Reactivity
2-(2,2-Difluorocyclopropoxy)ethan-1-amine exhibits reactivity patterns influenced by both its primary amine group and its fluorinated cyclopropyl ether structure:
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The primary amine group can participate in:
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Nucleophilic substitution reactions
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Amide and imine formation
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Salt formation with acids
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Coordination with metals
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The difluorocyclopropyl moiety contributes:
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Enhanced stability compared to non-fluorinated cyclopropanes
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Altered electronic properties affecting adjacent functional groups
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Potential for ring-opening reactions under specific conditions
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Stability Characteristics
The presence of fluorine atoms significantly influences the stability of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine:
| Stability Aspect | Characteristic |
|---|---|
| Thermal Stability | Enhanced due to strong C-F bonds |
| Chemical Stability | Increased resistance to oxidation compared to non-fluorinated analogs |
| Metabolic Stability | Potentially improved due to fluorine substitution |
| Hydrolytic Stability | May be affected by the cyclopropyl ether linkage |
The difluoro substitution pattern creates a unique electronic environment that impacts bond strengths and reactivity throughout the molecule.
Common Reactions
2-(2,2-Difluorocyclopropoxy)ethan-1-amine can participate in various chemical transformations, including:
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N-acylation to form amides
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Reductive amination with aldehydes or ketones
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N-alkylation to form secondary or tertiary amines
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Formation of salts with organic or inorganic acids
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Potential cyclopropyl ring-opening under specific conditions
These reactions form the basis for incorporating this structural unit into more complex molecules for various applications.
Applications and Significance
Medicinal Chemistry Applications
The unique structural features of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine make it valuable in medicinal chemistry applications:
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As a building block for pharmaceutical compounds
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In the design of enzyme inhibitors
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For the development of receptor modulators
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As a metabolically stable bioisostere for non-fluorinated analogs
The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of drug candidates containing this structural unit.
Research Significance
This compound represents an important class of fluorinated building blocks that enable exploration of structure-activity relationships in various fields:
| Research Area | Potential Contribution |
|---|---|
| Medicinal Chemistry | Provides access to unique pharmacophores with tuned properties |
| Organic Synthesis | Enables study of fluorinated cyclopropane reactivity |
| Physical Organic Chemistry | Allows investigation of fluorine effects on molecular properties |
| Materials Research | Facilitates development of fluorine-containing functional materials |
The ongoing interest in fluorine chemistry makes compounds like 2-(2,2-Difluorocyclopropoxy)ethan-1-amine valuable research tools.
Biological Activities and Properties
Structure-Activity Relationships
The structural elements of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine contribute to its potential biological activity in distinct ways:
Understanding these structure-activity relationships is crucial for rational design of active compounds based on this scaffold.
Metabolic Considerations
The fluorinated nature of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine likely influences its metabolic profile:
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Enhanced resistance to oxidative metabolism due to C-F bonds
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Altered pharmacokinetics compared to non-fluorinated analogs
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Potential for unique metabolic pathways specific to fluorinated compounds
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Modified bioavailability influenced by the compound's lipophilicity
These metabolic considerations are important factors in the potential development of pharmaceuticals containing this structural unit.
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